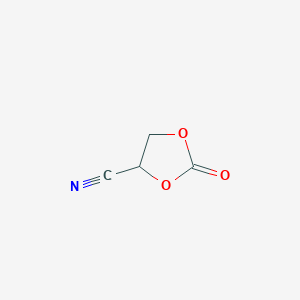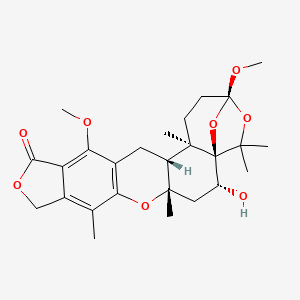
2-Oxo-1,3-dioxolane-4-carbonitrile
説明
2-Oxo-1,3-dioxolane-4-carbonitrile is a chemical compound with the molecular formula C4H3NO3 . It has a reactive ketone group (C=O) and a nitrile group (C≡N), which allows it to act as a chemical intermediate in organic synthesis.
Molecular Structure Analysis
The molecular structure of 2-Oxo-1,3-dioxolane-4-carbonitrile consists of a five-membered dioxolane ring with a ketone (C=O) and a nitrile (C≡N) functional group .Chemical Reactions Analysis
The presence of a reactive ketone group and a nitrile group in 2-Oxo-1,3-dioxolane-4-carbonitrile allows it to participate in various chemical reactions to form more complex molecules.Physical And Chemical Properties Analysis
2-Oxo-1,3-dioxolane-4-carbonitrile has a density of 1.4±0.1 g/cm³, a boiling point of 434.2±38.0 °C at 760 mmHg, and a flash point of 189.7±17.0 °C . It has 4 hydrogen bond acceptors, no hydrogen bond donors, and 1 freely rotating bond .科学的研究の応用
Oxidation Processes
2-Oxo-1,3-dioxolane-4-carbonitrile has been studied in the context of liquid-phase oxidation reactions. Schnurpfeil and Teubner (1994) investigated the oxidation rate and oxidation products of various 1,3-dioxolanes, including 2-oxo-1,3-dioxolane derivatives, with molecular oxygen in the liquid phase. They found that the oxidation of these compounds yielded glycol-carbonic acid-monoesters and 2-oxo-1,3-dioxolanes as main products, demonstrating their potential in chemical synthesis processes (Schnurpfeil & Teubner, 1994).
Photochemical Reactions
Pfoertner et al. (1993) explored the photorearrangement of 2-oxoindeno[1,7-bc]furan-6-carbonitrile, a compound structurally related to 2-oxo-1,3-dioxolane-4-carbonitrile. They found that irradiation in protic solvents induced a 1,3-carbalkoxy shift, demonstrating the compound's potential for photochemical applications (Pfoertner, Englert, Daly, & Schoenholzer, 1993).
Catalysis and Polymer Synthesis
Kossev et al. (2003) studied the synthesis of 4-substituted 1,3-dioxolan-2-ones from the interaction between carbon dioxide and oxiranes, in the presence of a catalytic system that included derivatives of 1,3-dioxolane. This research highlights the role of 1,3-dioxolane derivatives in catalysis and polymer synthesis (Kossev, Koseva, & Troev, 2003).
Organic Synthesis and Characterization
Lillie and Avery (1994) investigated the 1,3-dioxolanation of carbonyl compounds, which is relevant to the study and applications of 2-oxo-1,3-dioxolane-4-carbonitrile in organic synthesis and chemical characterization. Their research contributes to understanding the chemical behavior of 1,3-dioxolane derivatives (Lillie & Avery, 1994).
Multicomponent Chemical Synthesis
Vafajoo et al. (2014) conducted research on the electrocatalytic multicomponent assembling of compounds, including those related to 2-oxo-1,3-dioxolane-4-carbonitrile. Their study provides insights into the efficient synthesis of complex organic compounds (Vafajoo, Veisi, Maghsoodlou, & Ahmadian, 2014).
Polymer Materials Development
Ha et al. (2002) explored the synthesis of novel copolymers utilizing 2-oxo-1,3-dioxolane derivatives. Their research involved the reaction of CO2 with oxirane to create copolymers, which were then blended with poly(styrene-co-acrylonitrile) to develop integrated processes for converting CO2 into useful polymer materials. This study demonstrates the application of 2-oxo-1,3-dioxolane-4-carbonitrile in polymer science and materials engineering (Ha, Yoo, Park, Jo, Lee, & Cho, 2002).
Synthesis of Functionalized Compounds
Esmaeili et al. (2017) reported on the condensation reactions involving 2-oxo-2H-chromene-3-carbonitriles, which are structurally related to 2-oxo-1,3-dioxolane-4-carbonitrile. Their study focused on producing functionalized benzopyrano[3,4-a]quinolizines, showcasing the versatility of 2-oxo-1,3-dioxolane derivatives in organic synthesis and the development of novel compounds (Esmaeili, Moradi, Zangouei, Fakhari, & Tabibi, 2017).
Thermal and Spectroscopic Analysis
Li et al. (2016) conducted a thermal and spectroscopic analysis of glycerol carbonate derivatives, including carbonic acid bis-(2-oxo-[1,3]dioxolan-4-ylmethyl) ester. Their investigation into the thermal stability and pyrolysis of these compounds contributes to our understanding of the thermal properties of 2-oxo-1,3-dioxolane derivatives (Li, Liu, Tao, Sun, Xiao, & Liu, 2016).
Safety And Hazards
特性
IUPAC Name |
2-oxo-1,3-dioxolane-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO3/c5-1-3-2-7-4(6)8-3/h3H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMSBVYZDQGYLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)O1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735444 | |
| Record name | 2-Oxo-1,3-dioxolane-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-1,3-dioxolane-4-carbonitrile | |
CAS RN |
827300-17-4 | |
| Record name | 2-Oxo-1,3-dioxolane-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(3-chlorophenyl)carbamothioyl]-3,4,5-triethoxybenzamide](/img/structure/B1660667.png)

![2-[(2-Nitrophenyl)sulfanyl]-1H-imidazole](/img/structure/B1660671.png)






![[(1R,2R,4S,16R,17S,18R,20S)-2-Hydroxy-13,20-dimethoxy-4,7,17,22,22-pentamethyl-11-oxo-5,10,21,23-tetraoxahexacyclo[18.2.1.01,17.04,16.06,14.08,12]tricosa-6(14),7,12-trien-18-yl] acetate](/img/structure/B1660682.png)
![7-Methoxy-3-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-benzo[d]azepin-1-one](/img/structure/B1660683.png)
![2-[4-[(2,3,4-Trimethoxyphenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B1660685.png)
